molecular formula C27H32N6O4 B2818069 N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242965-88-3

N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2818069
CAS RN: 1242965-88-3
M. Wt: 504.591
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C27H32N6O4 and its molecular weight is 504.591. The purity is usually 95%.
BenchChem offers high-quality N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity Prediction

  • The synthesis of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides has been explored, with the compounds showing potential for antineurotic activity, which could be promising for treating male reproductive and erectile dysfunction. The synthesized compounds are considered slightly toxic or practically nontoxic, highlighting their safety profile for further investigation (Danylchenko, Drushlyak, & Kovalenko, 2016).

Antimicrobial and Antibacterial Evaluation

  • Novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines have been synthesized and screened for their antimicrobial activity. Such studies are crucial for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (El‐Kazak & Ibrahim, 2013).

Anticonvulsant and AMPA Receptor Antagonist Properties

  • Synthesis and evaluation of analogues of quinoxaline derivatives as selective AMPA receptor antagonists have been conducted, indicating their potential as therapeutic agents in treating neurological disorders by modulating glutamate receptors (Catarzi et al., 2004).

Anti-Inflammatory and Analgesic Activity

  • The development of substituted 5-amino[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides and their derivatives has been explored for anti-inflammatory and analgesic activities. Such compounds exhibit promising results in preclinical models, demonstrating potential as novel therapeutic agents for inflammation and pain management (Di Braccio et al., 2014).

properties

IUPAC Name

2-[2-(3-methylanilino)-2-oxoethyl]-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O4/c1-16(2)13-28-24(35)19-9-10-21-22(12-19)33-26(31(25(21)36)14-17(3)4)30-32(27(33)37)15-23(34)29-20-8-6-7-18(5)11-20/h6-12,16-17H,13-15H2,1-5H3,(H,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXHJCCEXLMLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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